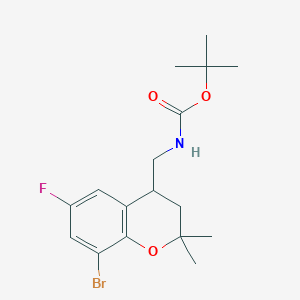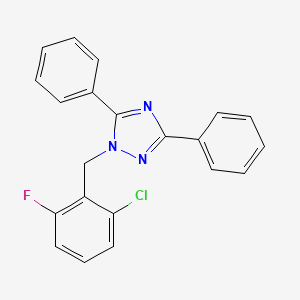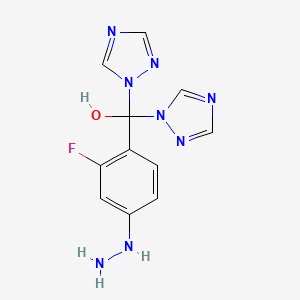
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H23BrFNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl carbamate group attached to a chroman ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated intermediate.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chroman ring system can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different chroman derivatives .
科学的研究の応用
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The carbamate group may also play a role in modulating its activity and stability .
類似化合物との比較
Similar Compounds
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
- tert-Butyl ((2-bromo-5-methylthiazol-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to its specific combination of bromine, fluorine, and tert-butyl carbamate groups attached to a chroman ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C17H23BrFNO3 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
tert-butyl N-[(8-bromo-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H23BrFNO3/c1-16(2,3)23-15(21)20-9-10-8-17(4,5)22-14-12(10)6-11(19)7-13(14)18/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
InChIキー |
RVZPIKBIXCSAMR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)Br)CNC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)


![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine](/img/structure/B11780308.png)


![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)



![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)
